molecular formula C7H8F2N2O2 B13591098 5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-4-carboxylicacid

5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-4-carboxylicacid

Cat. No.: B13591098
M. Wt: 190.15 g/mol
InChI Key: IXXBJUWUMOXWKW-UHFFFAOYSA-N
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Description

5-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a fluorinated organic compound Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as increased metabolic stability and altered electronic characteristics

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound often involve large-scale fluorination processes. These methods utilize difluoromethylation reagents and catalysts to achieve high yields and purity. The use of transition-metal catalysts, such as nickel, has been shown to be effective in facilitating the difluoroethylation of aromatic compounds .

Chemical Reactions Analysis

Types of Reactions

5-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole-4-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the substituents introduced .

Scientific Research Applications

5-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is investigated for its potential use in drug design and development, particularly for its metabolic stability and unique electronic properties.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoroethyl group can mimic the steric and electronic features of other functional groups, allowing it to interact with enzymes, receptors, and other biomolecules. This interaction can lead to changes in the activity and function of these targets, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,1-Difluoroethyl chloride: Used as a difluoroalkylating reagent.

    2,2-Dichloro-1,1-difluoroethyl methyl ether: Used as an anesthetic agent.

    Difluoromethylated heterocycles:

Uniqueness

5-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to its specific structure, which combines the properties of a pyrazole ring with the difluoroethyl group. This combination imparts unique electronic and steric characteristics, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H8F2N2O2

Molecular Weight

190.15 g/mol

IUPAC Name

5-(1,1-difluoroethyl)-1-methylpyrazole-4-carboxylic acid

InChI

InChI=1S/C7H8F2N2O2/c1-7(8,9)5-4(6(12)13)3-10-11(5)2/h3H,1-2H3,(H,12,13)

InChI Key

IXXBJUWUMOXWKW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=NN1C)C(=O)O)(F)F

Origin of Product

United States

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